Rilpivirine (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

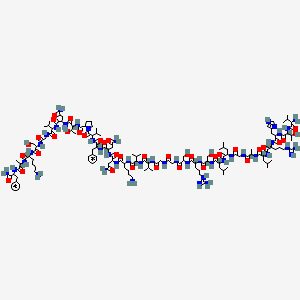

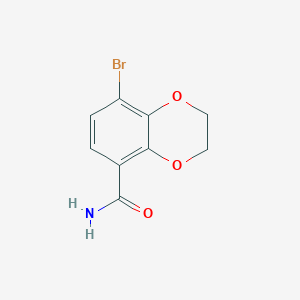

Rilpivirine (hydrochloride) is a non-nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals to treat human immunodeficiency virus type 1 infections in treatment-naive patients . It is a diarylpyrimidine derivative with high potency and a reduced chance of resistance compared to other non-nucleoside reverse transcriptase inhibitors . Rilpivirine (hydrochloride) was developed by Tibotec, Inc. and was approved by the U.S. Food and Drug Administration on May 20, 2011 .

Méthodes De Préparation

The synthesis of rilpivirine (hydrochloride) involves several steps:

Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is synthesized using methyl iodide and sodium hydroxide at room temperature overnight.

Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized using dimethoxyethane under reflux conditions for 18 hours.

Synthesis of rilpivirine: The final step involves the reaction between (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in acetonitrile under reflux conditions.

Industrial production methods have optimized these steps to improve yield and reduce reaction time. For example, a microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents, reducing the reaction time from 69 hours to 90 minutes and improving the overall yield from 18.5% to 21% .

Analyse Des Réactions Chimiques

Rilpivirine (hydrochloride) undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Rilpivirine (hydrochloride) has several scientific research applications:

Mécanisme D'action

Rilpivirine (hydrochloride) exerts its effects by binding to the reverse transcriptase enzyme of human immunodeficiency virus type 1 . This binding blocks the RNA-dependent and DNA-dependent DNA polymerase activities, preventing the replication of the virus . Unlike nucleoside reverse transcriptase inhibitors, rilpivirine does not require intracellular phosphorylation for its antiviral activity . The internal conformational flexibility of rilpivirine and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance .

Comparaison Avec Des Composés Similaires

Rilpivirine (hydrochloride) is compared with other non-nucleoside reverse transcriptase inhibitors such as etravirine and efavirenz .

Etravirine: Like rilpivirine, etravirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor.

Rilpivirine’s high genetic barrier to resistance mutations and its ability to retain potency against well-characterized, clinically relevant reverse transcriptase mutants make it unique among non-nucleoside reverse transcriptase inhibitors .

Propriétés

IUPAC Name |

4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVVGZKAVZUACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-difluorophenyl)-3,4-dihydropyrazol-2-yl]-piperidin-4-ylmethanone;[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B14792064.png)

![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)

![2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14792106.png)

![1-{1H-pyrrolo[2,3-b]pyridin-5-yl}cyclopropan-1-amine](/img/structure/B14792118.png)

![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)

![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)

![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)